

Leniolisib mechanism of action PI3K δ inhibition

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Leniolisib

CAS No.: 1354690-24-6

Cat. No.: S196992

Get Quote

Molecular Mechanism of Action and Selectivity

Leniolisib specifically targets the overactive PI3K δ signaling pathway in APDS. The table below summarizes its core molecular actions and distinctive selectivity profile.

Aspect	Detailed Description
Primary Molecular Target	Catalytic p110 δ subunit of PI3K δ . [1] [2] [3]
Key Molecular Action	Competitively inhibits ATP binding in the active site of p110 δ . [4]
Downstream Effect	Reduces PIP3 production, dampens AKT/mTOR hyperactivation, and inhibits aberrant B- and T-cell proliferation and survival. [5] [2] [4]
Selectivity Profile	Highly selective for PI3K δ over other PI3K isoforms. [1] [2] [4]

The following diagram illustrates the PI3K δ signaling pathway in APDS and the specific point of inhibition by **leniolisib**.

FIGURE 1: **Leniolisib** inhibits the overactive PI3K δ signaling pathway in APDS. APDS mutations cause constitutive PI3K δ activation, leading to uncontrolled downstream signaling. **Leniolisib** binds the p110 δ

subunit to block pathway hyperactivation and its cellular consequences. [5] [2] [4]

Quantitative Biochemical and Cellular Profiling

The high selectivity and potency of **leniolisib** are demonstrated by the following quantitative data.

TABLE 1: Leniolisib Selectivity and Potency Profile [1] [3]

Parameter	PI3K δ	PI3K α	PI3K β	PI3K γ
IC ₅₀ (nM)	0.01 - 11	0.24 - 244	0.42 - 424	2.23 - 2,230
Selectivity Fold vs. PI3K δ	(Baseline)	28-fold	43-fold	257-fold

Key Cellular and Pharmacodynamic Assays:

- pAKT Reduction Assay:** In cell-based assays, **leniolisib** dose-dependently reduced phosphorylation of AKT, a key downstream node. Ex vivo analysis of B-cells from APDS patients showed that a 70 mg twice-daily regimen achieved ~80% time-averaged reduction of pAKT-positive B cells at steady state. [2]
- Lymphocyte Proliferation Assay:** The drug inhibited the proliferation and activation of B- and T-cell subsets, directly countering the lymphoproliferation seen in APDS patients. [2] [4]

Key Clinical Trial Evidence and Protocols

The efficacy of **leniolisib** was established in a pivotal Phase 2/3 clinical trial (NCT02435173).

TABLE 2: Efficacy Outcomes from Phase 2/3 Trial (NCT02435173) [6] [7]

Efficacy Endpoint	Leniolisib Group Results	Placebo Group Results
Lymphadenopathy (Reduction)	Significant reduction from baseline	No significant reduction / worsening

Efficacy Endpoint	Leniolisib Group Results	Placebo Group Results
Naïve B-cell Percentage (Increase)	Significant increase from baseline	No significant increase / decrease
Splenomegaly Improvement	92% showed complete or partial response	20% showed complete response, 80% worsened

Trial Design Summary:

- **Design:** A 12-week, randomized, triple-blind, placebo-controlled study. [7]
- **Population:** 31 participants aged ≥ 12 years with genetically confirmed APDS. [7]
- **Intervention:** **Leniolisib** 70 mg or matching placebo, administered orally twice daily. [7]
- **Primary Endpoints:** Co-primary endpoints were 1) change from baseline in the log₁₀-transformed sum of product diameters of index lymph nodes, and 2) the percentage of naïve B cells within the total B-cell population, both assessed at Day 85. [6] [7]

Distinctive Profile Among PI3K δ Inhibitors

Leniolisib's favorable safety and tolerability profile distinguishes it from earlier PI3K δ inhibitors developed for oncology, as summarized below.

TABLE 3: Leniolisib Compared with Other Approved PI3K Inhibitors [1] [4]

Drug (Primary Indication)	Key Isoform Selectivity	Serious Adverse Events (Grade ≥ 3)
Leniolisib (APDS)	PI3K δ	No Grade 3 adverse events reported
Idelalisib (CLL)	PI3K δ	Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions
Duvelisib (CLL/SLL)	PI3K δ/γ	Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia
Copanlisib (FL)	PI3K α/δ	Hyperglycemia, hypertension, diarrhea/colitis, leukopenia

Drug (Primary Indication)	Key Isoform Selectivity	Serious Adverse Events (Grade ≥ 3)
Alpelisib (Breast Cancer)	PI3K α	Hyperglycemia, cutaneous reactions, diarrhea/colitis

This superior tolerability is attributed to **leniolisib's high selectivity for the PI3K δ isoform** without over-inhibition, and its precise match to the disease mechanism of APDS, which requires normalization rather than maximal suppression of pathway activity. [5] [4]

Conclusion

Leniolisib represents a paradigm of precision medicine for rare genetic disorders. Its well-defined mechanism as a highly selective PI3K δ inhibitor, proven efficacy in normalizing immune dysfunction in APDS, and favorable safety profile established in a rigorous clinical trial make it a model for targeted therapeutic development.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Leniolisib: a novel treatment for activated phosphoinositide ... [pmc.ncbi.nlm.nih.gov]
2. Leniolisib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Leniolisib: a novel treatment for activated phosphoinositide ... [frontiersin.org]
4. PI3K δ inhibition treatment of APDS: efficacy, safety and ... [riaponline.it]
5. PI3K δ Pathway Dysregulation and Unique Features of Its ... [pmc.ncbi.nlm.nih.gov]
6. A randomised, placebo-controlled, phase III trial of ... [sciencedirect.com]

7. Leniolisib: a drug providing a promising avenue for the ... - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Leniolisib mechanism of action PI3K δ inhibition]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b196992#leniolisib-mechanism-of-action-pi3k-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com